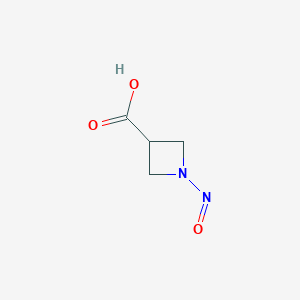

![molecular formula C10H17Cl2FN2S B6250809 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1349717-78-7](/img/no-structure.png)

1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1349717-78-7 . It is related to “1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride” which has the CAS Number: 1349715-59-8 .

Molecular Structure Analysis

The InChI Code for the related compound “1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride” is1S/C11H14FNO2S.ClH/c12-10-2-1-9 (16-10)7-13-5-3-8 (4-6-13)11 (14)15;/h1-2,8H,3-7H2, (H,14,15);1H . This gives us some insight into the molecular structure of the compound. Physical And Chemical Properties Analysis

The molecular weight of the related compound “1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride” is 279.76 . Other physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique

Molecular Structure and Synthesis

- The compound has been included in the synthesis of conformationally restricted butyrophenones, which were evaluated for their potential as antipsychotic agents. These butyrophenones showed selective affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors, suggesting their potential in treating neurological conditions (Raviña et al., 2000).

- The compound was involved in a study analyzing its crystal structure, revealing significant insights into its molecular dynamics and thermal stability. The research also explored its polymorphism, suggesting its potential in diverse scientific applications (Ribet et al., 2005).

Biochemical Studies and Potential Therapeutic Applications

- A practical synthesis route of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was reported, marking it as a key intermediate in creating potent deoxycytidine kinase (dCK) inhibitors. This signifies its potential role in developing cancer treatments (Zhang et al., 2009).

- Piperidine derivatives, including ones structurally similar to the compound , have shown promising results as corrosion inhibitors for iron, indicating their potential in industrial applications to prevent material degradation (Kaya et al., 2016).

Pharmacological Properties and Drug Discovery

- Studies have demonstrated the compound's involvement in the discovery of novel antimycobacterial spiro-piperidin-4-ones, exhibiting significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating its potential in developing new antimicrobial agents (Kumar et al., 2008).

- Synthesis and analysis of novel 1,2,4-triazole derivatives, including this compound, have shown substantial antimicrobial activities, highlighting its potential role in addressing plant pathogen-related challenges (Bektaş et al., 2007).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride involves the reaction of 5-fluorothiophene-2-carbaldehyde with piperidin-4-amine in the presence of a reducing agent to form 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine. The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": ["5-fluorothiophene-2-carbaldehyde", "piperidin-4-amine", "reducing agent", "hydrochloric acid"], "Reaction": ["Step 1: 5-fluorothiophene-2-carbaldehyde is reacted with piperidin-4-amine in the presence of a reducing agent to form 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine.", "Step 2: The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt of 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine."] } | |

Numéro CAS |

1349717-78-7 |

Nom du produit |

1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride |

Formule moléculaire |

C10H17Cl2FN2S |

Poids moléculaire |

287.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.